5-Bromo-2-(bromomethyl)-1,3-thiazole

Description

Foundational Role of 1,3-Thiazole Core in Molecular Design

The 1,3-thiazole ring is a five-membered heterocyclic system containing one sulfur and one nitrogen atom, and it is recognized as an essential core scaffold in medicinal chemistry and materials science. semanticscholar.orgeurekaselect.com This structural motif is present in a multitude of naturally occurring compounds, most notably Vitamin B1 (Thiamine), and is a key component of numerous approved pharmaceutical agents, including the antiretroviral drug Ritonavir and the anti-cancer drug Dasatinib. eurekaselect.combohrium.comnih.gov The widespread prevalence of the thiazole (B1198619) core in biologically active molecules has established it as a "privileged scaffold" in drug design. bohrium.com

Medicinal chemists have extensively utilized the thiazole framework to develop novel therapeutic agents for a wide range of pathological conditions. nih.gov The versatility of the thiazole nucleus allows for modifications at various positions, leading to new compounds with a broad spectrum of therapeutic potentials, including antimicrobial, anti-inflammatory, anticancer, and antioxidant activities. nih.govnih.gov Its utility stems from the aromatic nature of the ring and the presence of multiple reactive sites, which provide opportunities for diverse chemical functionalization. analis.com.my This adaptability makes the 1,3-thiazole scaffold a versatile building block for generating new lead compounds in the drug discovery process. nih.gov

Strategic Importance of Halogenated Heterocycles in Chemical Transformations

Halogenated heterocycles, which are organic ring structures containing at least one non-carbon atom and one or more halogen atoms (bromine, chlorine, fluorine, or iodine), are of significant strategic importance in synthetic chemistry. sigmaaldrich.com The incorporation of halogens, such as bromine, into a heterocyclic structure enhances the molecule's reactivity and provides a "handle" for further chemical modifications. mdpi.com These compounds are frequently used as vehicles or intermediates in the synthesis of more complex organic molecules. sigmaaldrich.com

The carbon-halogen bond's unique reactivity facilitates a variety of powerful chemical transformations, including stereospecific nucleophilic substitutions and, notably, palladium-catalyzed cross-coupling reactions. sigmaaldrich.comacs.org This allows chemists to selectively form new carbon-carbon or carbon-heteroatom bonds, a fundamental strategy in modern organic synthesis. Furthermore, the introduction of halogens can modulate the physiological and pharmacological properties of a molecule, which is a key consideration in drug development. acs.org The strategic placement of a halogen atom can therefore enable both the construction of a complex molecular backbone and the fine-tuning of its ultimate function.

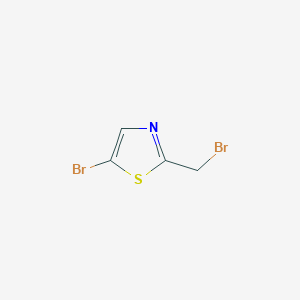

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(bromomethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2NS/c5-1-4-7-2-3(6)8-4/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSLJIQRUZFXPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)CBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for 5 Bromo 2 Bromomethyl 1,3 Thiazole

Precursor Synthesis and Functionalization Strategies

The creation of the target molecule often begins with the synthesis and subsequent modification of thiazole (B1198619) intermediates. These strategies focus on introducing the necessary functional groups in a controlled manner.

Derivatization of Thiazole Intermediates

A common approach involves the derivatization of pre-formed thiazole rings. For instance, the synthesis can commence with the reaction of 2-bromo-1-(4-halophenyl)ethan-1-ones with thioacetamide (B46855) to produce 4-(4-halophenyl)-2-methylthiazoles. nih.gov This intermediate then undergoes further modifications to introduce the required bromo-substituents.

This multi-step process allows for the sequential introduction of functional groups, providing a degree of control over the final product's structure. The initial cyclization to form the 2-methylthiazole (B1294427) core is a foundational step upon which subsequent brominations are performed. nih.gov

Regioselective Bromination Approaches for Thiazole Rings

Achieving the desired substitution pattern on the thiazole ring necessitates precise control over the bromination reactions. The synthesis of 5-Bromo-2-(bromomethyl)-1,3-thiazole requires the specific placement of bromine atoms at both the C5 position of the thiazole ring and the methyl group at the C2 position.

The bromination of the 5-position of the thiazole ring is typically achieved through an electrophilic substitution reaction using reagents like N-bromosuccinimide (NBS). nih.gov Following this, the benzylic position of the 2-methyl group can undergo a free radical bromination to yield the desired 2-(bromomethyl) functionality. nih.gov The sequential nature of these brominations is crucial for achieving the correct isomer. nih.gov

Researchers have also explored decarboxylative bromination as a strategy for introducing bromine onto the thiazole core under mild, transition-metal-free conditions. beilstein-archives.org This method, starting from thiazole carboxylic acids, offers an environmentally conscious alternative to traditional Hunsdiecker reactions that often require heavy metal salts. beilstein-archives.org

Cyclization Reactions in 1,3-Thiazole Ring Formation

The formation of the 1,3-thiazole ring itself is a critical aspect of the synthesis. Both conventional and modern methods are employed to construct this heterocyclic scaffold.

Conventional Cyclization Pathways for Thiazole Scaffolds

The Hantzsch thiazole synthesis remains a cornerstone for forming the thiazole ring. nih.goviau.ir This widely utilized method involves the condensation of an α-halocarbonyl compound with a thioamide or a related species containing an N-C-S fragment. nih.gov This reaction provides a direct route to a variety of substituted thiazoles. For example, the reaction of various substituted phenacyl bromides with thiourea (B124793) in ethanol (B145695) is a common application of this pathway. rsc.org

Another classical approach is the Gabriel synthesis, which involves the reaction of an acylamino-ketone with phosphorus pentasulfide to yield 2,5-disubstituted thiazoles. analis.com.my These conventional methods, while established, sometimes face limitations such as harsh reaction conditions or the availability of starting materials. bepls.com

One-Pot Synthetic Procedures for Direct Thiazole Synthesis

To overcome the limitations of traditional methods, one-pot synthetic procedures have gained prominence. These multicomponent reactions (MCRs) offer a more efficient and environmentally friendly approach by combining multiple reaction steps into a single operation, thereby reducing waste and simplifying purification processes. bepls.comproquest.com

One such example involves the three-component reaction of an amine, carbon disulfide, and an α-haloketone to produce 3,4,5-trisubstituted-1,3-thiazole-2(3H)-thiones. rsc.org Another innovative one-pot method reports the synthesis of fully substituted 1,3-thiazoles from arylglyoxals, lawsone, and thiobenzamides in acetic acid. acs.orgacs.org These procedures often proceed with high yields and short reaction times, making them attractive for large-scale synthesis. acs.orgacs.org

Advanced Synthetic Techniques and Optimization

The field of thiazole synthesis is continually evolving, with a focus on developing more efficient, sustainable, and versatile methods. Advanced techniques often aim to improve yields, reduce reaction times, and expand the scope of accessible derivatives.

Microwave-assisted synthesis has emerged as a valuable tool, offering advantages such as rapid heating, which can lead to significantly shorter reaction times and improved yields compared to conventional heating methods. nih.gov The use of green catalysts and solvents is another area of active research, aligning with the principles of sustainable chemistry. bepls.comproquest.com For example, the use of iron salts as a catalyst in the presence of air as an oxidant provides an eco-friendly approach to thiazole synthesis. proquest.com

Furthermore, domino reactions, where a sequence of transformations occurs in a single step without isolating intermediates, represent a highly efficient strategy. The domino alkylation-cyclization of propargyl bromides with thiourea derivatives under microwave irradiation is one such example that produces 2-aminothiazoles in high yields within minutes. organic-chemistry.org

The table below summarizes key synthetic reactions and their typical conditions for the formation and functionalization of thiazole rings, relevant to the synthesis of this compound.

| Reaction Type | Reactants | Reagents/Conditions | Product Type | Reference |

| Hantzsch Thiazole Synthesis | α-Halocarbonyl, Thioamide | Ethanol, Reflux | Substituted Thiazole | nih.gov |

| Electrophilic Bromination | 2-Methylthiazole Intermediate | N-Bromosuccinimide (NBS) | 5-Bromo-2-methylthiazole | nih.gov |

| Free Radical Bromination | 5-Bromo-2-methylthiazole | N-Bromosuccinimide (NBS), Initiator | 5-Bromo-2-(bromomethyl)thiazole | nih.gov |

| One-Pot Thiazole Synthesis | Arylglyoxals, Lawsone, Thiobenzamides | Acetic Acid, 90 °C | Fully Substituted 1,3-Thiazoles | acs.orgacs.org |

| Decarboxylative Bromination | Thiazole Carboxylic Acid | Tetrabutylammonium Tribromide, NaOH/H₂O | Brominated Thiazole | beilstein-archives.org |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. researchgate.netlew.ro This technology is particularly advantageous in the synthesis of heterocyclic compounds like thiazoles. scilit.comnih.gov

The application of microwave irradiation to the synthesis of brominated thiazoles can facilitate key reaction steps, such as cyclization and bromination. For instance, in a multi-step synthesis of related thiazole derivatives, microwave energy can be effectively used to drive the initial condensation reaction to form the thiazole ring. Subsequently, bromination reactions, which can be sluggish under conventional heating, are often expedited under microwave conditions. The direct and efficient heating provided by microwaves can lead to a more uniform reaction profile, minimizing the formation of side products. researchgate.net

While specific protocols for the microwave-assisted synthesis of this compound are not extensively detailed in the literature, the general principles can be applied. A plausible approach involves the microwave-mediated bromination of a suitable precursor, such as 2-methyl-1,3-thiazole or 5-bromo-2-methyl-1,3-thiazole. The use of a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent under microwave irradiation could offer a rapid and efficient route to the target compound.

Table 1: Comparison of Conventional vs. Microwave-Assisted Bromination of a Thiazole Precursor (Illustrative Data)

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Several hours to days | Minutes |

| Temperature | 80-100 °C | 120-150 °C |

| Yield | Moderate | High |

| Purity | Often requires extensive purification | Generally higher purity |

| Energy Consumption | High | Low |

Solvent-Free Reaction Methodologies

The development of solvent-free reaction methodologies is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical synthesis by eliminating or significantly reducing the use of volatile organic solvents. dntb.gov.ua These reactions are often conducted by grinding the reactants together, sometimes with a solid support or catalyst, or by heating the neat reaction mixture. dntb.gov.ua

For the synthesis of this compound, a solvent-free approach could be envisioned for the bromination step. The reaction of a solid precursor with a solid brominating agent, such as N-bromosuccinimide, could be initiated by mechanical grinding or by heating the mixture above its melting point. This approach not only aligns with the principles of green chemistry but can also lead to improved reaction kinetics and simplified work-up procedures, as the need for solvent removal is obviated. In some cases, solvent-less reactions under microwave irradiation can provide synergistic benefits, further enhancing reaction rates and yields. researchgate.netdntb.gov.ua

Research into the synthesis of other heterocyclic compounds has demonstrated the feasibility of solvent-free multicomponent reactions, which could be adapted for the construction of the thiazole ring followed by bromination in a one-pot, solventless process. dntb.gov.ua

Yield Enhancement and Purity Control in Preparation of Brominated Thiazoles

Controlling the yield and purity in the synthesis of brominated thiazoles is critical, as these compounds are often used in subsequent complex synthetic steps where impurities can interfere with the desired transformations. acs.orgnih.gov The synthesis of the full family of bromothiazoles has been revisited to optimize their production, often involving sequential bromination and debromination steps. acs.orgnih.gov

One of the primary challenges in the bromination of thiazoles is controlling the regioselectivity. The thiazole ring has multiple positions susceptible to electrophilic substitution, and the reaction conditions must be carefully tuned to favor the formation of the desired isomer. acs.org For the synthesis of this compound, a multi-step approach is often necessary. A common strategy involves the initial bromination of the thiazole ring at the 5-position, followed by the bromination of the methyl group at the 2-position. nih.gov

Key strategies for yield enhancement and purity control include:

Choice of Brominating Agent: The reactivity of the brominating agent plays a crucial role. While elemental bromine can be used, it is highly corrosive and can lead to over-bromination. N-bromosuccinimide (NBS) is a milder and more selective brominating agent, often preferred for benzylic and allylic brominations, as well as for the bromination of activated aromatic rings. bepls.com

Reaction Conditions: Temperature, reaction time, and the choice of solvent can significantly influence the outcome of the reaction. Low-temperature reactions can enhance selectivity, while careful monitoring of the reaction progress can prevent the formation of byproducts.

Catalysis: The use of radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is often necessary for the bromination of the methyl group at the 2-position.

Purification Techniques: Chromatography (e.g., column chromatography) and recrystallization are essential for isolating the desired product in high purity. The physical and NMR spectroscopic characterization of the full family of bromothiazoles has been reported, providing a valuable reference for purity assessment. acs.orgnih.gov

A study on the synthesis of related 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazoles highlights a sequential bromination approach where the 5-position and the benzylic position of the thiazole ring are brominated under different conditions to achieve the desired product. nih.gov This underscores the importance of a controlled, stepwise approach for synthesizing multiply brominated thiazoles.

Chemical Reactivity and Mechanistic Organic Transformations of 5 Bromo 2 Bromomethyl 1,3 Thiazole

Nucleophilic Substitution Reactions Involving the Bromomethyl Group

The carbon atom of the bromomethyl group is attached to an electron-withdrawing thiazole (B1198619) ring, which enhances its susceptibility to nucleophilic attack. The bromine atom is an excellent leaving group, facilitating displacement by a wide range of nucleophiles. These reactions typically follow an SN2 mechanism, given that the electrophilic carbon is primary and unhindered. libretexts.orglibretexts.org

Sulfur-based nucleophiles, known for their high nucleophilicity (thiophilicity), react readily with 5-Bromo-2-(bromomethyl)-1,3-thiazole to form new carbon-sulfur bonds. These reactions are efficient for creating thioethers and related derivatives. For instance, reactions with thiols, in the presence of a base to generate the more nucleophilic thiolate anion, proceed smoothly. pleiades.online While specific studies on this compound are not extensively detailed, the reactivity pattern is well-established for analogous bromomethyl-heterocycles. mdpi.comnih.gov The reaction of the related compound, 2-bromomethyl-1,3-thiaselenole, with 1,3-benzothiazole-2-thiol (B7764131) highlights the propensity for sulfur nucleophiles to attack the electrophilic center, leading to substitution products. mdpi.comnih.govnih.gov

Table 1: Examples of Reactions with Sulfur Nucleophiles Data extrapolated from reactions of analogous bromomethyl heterocycles.

| Nucleophile | Reagent/Conditions | Product Type | Expected Yield |

| Thiophenol | K₂CO₃, Acetonitrile | Aryl thioether | High |

| Sodium N,N-diethyldithiocarbamate | Solvent (e.g., DMF) | Dithiocarbamate ester | High pleiades.online |

| Potassium thiocyanate | Solvent (e.g., Ethanol) | Thiocyanate derivative | Moderate to High |

Oxygen-containing nucleophiles, such as alkoxides, phenoxides, and carboxylates, can displace the bromide ion to form ethers and esters. The reactivity is dependent on the nucleophilicity of the oxygen species; strong bases like alkoxides favor rapid substitution. pleiades.online Reactions with carboxylates, such as sodium acetate (B1210297), in an appropriate solvent, lead to the formation of the corresponding ester. pleiades.online Phenoxides also serve as effective nucleophiles, although reaction conditions may need to be optimized to avoid side reactions, especially if the phenoxide is strongly basic. pleiades.online

Table 2: Examples of Reactions with Oxygen Nucleophiles

| Nucleophile | Reagent/Conditions | Product Type | Expected Yield |

| Sodium Acetate | Acetic Acid | Acetoxy derivative | High pleiades.online |

| Sodium Phenoxide | Phase Transfer Catalyst | Phenyl ether | Moderate pleiades.online |

| Sodium Methoxide | Methanol | Methyl ether | High |

Nitrogen nucleophiles, including primary and secondary amines, readily participate in substitution reactions with this compound to yield the corresponding substituted amines. mdpi.com These alkylation reactions are fundamental in synthetic chemistry for building more complex molecules, often used in the synthesis of biologically active compounds. mdpi.comnih.gov The reaction typically proceeds in the presence of a non-nucleophilic base to neutralize the hydrogen bromide formed during the reaction. Cyclic secondary amines like pyrrolidine, piperidine, and morpholine (B109124) are also effective nucleophiles. pleiades.online

Table 3: Examples of Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagent/Conditions | Product Type | Expected Yield |

| Pyrrolidine | Excess amine or external base | N-alkylated pyrrolidine | High pleiades.online |

| Piperidine | Excess amine or external base | N-alkylated piperidine | High pleiades.online |

| Morpholine | Excess amine or external base | N-alkylated morpholine | High pleiades.online |

| Aniline Derivatives | Base (e.g., K₂CO₃), DMF | N-alkylated aniline | Moderate to High mdpi.com |

The nucleophilic substitution reactions at the primary carbon of the bromomethyl group are expected to proceed via a concerted SN2 mechanism. nih.gov A key feature of the SN2 reaction is the inversion of stereochemical configuration at the electrophilic carbon center, known as a Walden inversion. nih.gov If a stereocenter were present at the methylene (B1212753) carbon (e.g., through isotopic labeling with deuterium (B1214612) and tritium), the reaction would result in the inversion of that center. However, for the parent compound, the carbon is prochiral, and the reaction does not create a new stereocenter unless the incoming nucleophile is chiral. In the context of established reaction mechanisms, it is presumed that these substitutions adhere to the stereospecificity of an SN2 pathway. nih.gov

Competing Reaction Pathways and Selectivity Challenges

In many alkyl halide reactions, nucleophilic substitution (SN1, SN2) and elimination (E1, E2) are competing pathways. The outcome is determined by factors such as the structure of the alkyl halide, the nature of the nucleophile/base, the solvent, and the temperature. libretexts.orgyoutube.com

For this compound, the substrate is a primary alkyl halide. Primary halides strongly favor the SN2 pathway over elimination. libretexts.orglibretexts.orgquizlet.com The E2 mechanism, which is the most common elimination pathway, requires the abstraction of a proton from a carbon atom adjacent (beta) to the carbon bearing the leaving group.

In the structure of this compound, the carbon atom beta to the bromomethyl group is the C2 carbon of the thiazole ring. This carbon has no attached hydrogen atoms; it is bonded to the ring nitrogen, the ring sulfur, and the bromomethyl group. Due to the absence of a beta-hydrogen, a standard E2 elimination reaction is structurally impossible.

Consequently, the reaction of this compound with nucleophiles, even those that are also strong bases (e.g., alkoxides), proceeds almost exclusively via the SN2 substitution pathway. libretexts.orglibretexts.org This high selectivity makes the compound a reliable and predictable building block in organic synthesis, as the formation of elimination byproducts is not a significant concern. Heating a reaction can favor elimination, but in this case, due to the structural constraints, substitution remains the overwhelmingly dominant pathway. youtube.com

Regioselective Control in Functional Group Interconversions

The structure of this compound presents two distinct carbon-bromine bonds with different chemical environments, which allows for a high degree of regioselective control in functional group interconversions. The bromine atom attached to the methyl group at the C2 position is analogous to a benzylic or allylic halide, making it highly susceptible to nucleophilic substitution (SN2) reactions. In contrast, the bromine atom at the C5 position is attached directly to the aromatic thiazole ring, rendering it significantly less reactive towards traditional nucleophilic substitution but well-suited for metal-catalyzed cross-coupling reactions. d-nb.infonih.gov

This differential reactivity is crucial for synthetic strategy, enabling selective functionalization at one position while leaving the other intact. For instance, the bromomethyl group can readily react with various nucleophiles such as amines, thiols, or alcohols to introduce new functional groups without affecting the C5-bromo substituent.

Conversely, conditions can be optimized to favor reactions at the C5 position. A close structural analog, 2-bromo-5-(bromomethyl)thiophene, demonstrates this principle effectively. In Suzuki-Miyaura cross-coupling reactions involving this thiophene (B33073) derivative and aryl boronic acids, the reaction occurs selectively at the C-Br bond on the aromatic ring. This preference is attributed to the slower oxidative addition and facile reductive elimination associated with benzylic-type halides compared to aryl halides in the palladium catalytic cycle. d-nb.infonih.gov This allows for the synthesis of 5-aryl derivatives while preserving the reactive bromomethyl handle for subsequent transformations. This regioselectivity provides a powerful tool for the stepwise construction of complex molecules built upon the thiazole scaffold.

Halogen Reactivity on the Thiazole Ring (Bromine at C5)

The bromine substituent at the C5 position of the thiazole ring is a key functional group that imparts specific reactivity, enabling a wide range of synthetic transformations. Its chemical behavior is characteristic of an aryl halide on an electron-deficient heterocyclic system.

The bromo-substituent at the C5 position is an excellent handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions. beilstein-archives.org This position is frequently targeted for the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are particularly effective for functionalizing 5-bromothiazoles. beilstein-archives.org

In these reactions, the 5-bromothiazole (B1268178) derivative serves as the electrophilic partner. For example, in Suzuki couplings, it reacts with an organoboron compound in the presence of a palladium catalyst and a base to form a new C-C bond. beilstein-archives.org Similarly, Heck reactions involve coupling with an alkene, and Sonogashira reactions facilitate coupling with a terminal alkyne. The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity. beilstein-archives.orguzh.ch For instance, tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst for these transformations. beilstein-archives.org

The table below summarizes typical conditions and outcomes for cross-coupling reactions involving 5-bromothiazole substrates, illustrating the versatility of this functional group.

| Reaction Type | Coupling Partner | Catalyst/Base/Solvent | Temperature | Product Type | Reported Yields | Reference |

|---|---|---|---|---|---|---|

| Suzuki | Arylboronic Acid | Pd(PPh₃)₄ / Base / NMP | 120 °C | 5-Aryl-thiazole | Good (e.g., 43-60%) | beilstein-archives.org |

| Heck | Alkene (e.g., Styrene) | Pd(PPh₃)₄ / Base / NMP | 120 °C | 5-Vinyl-thiazole | Good | beilstein-archives.org |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₄ / Base / NMP | ≤ 80 °C | 5-Alkynyl-thiazole | Good | beilstein-archives.org |

The introduction of a bromine atom at the C5 position of the thiazole ring has a notable influence on the electronic properties, stability, and aromaticity of the heterocycle. Halogenation generally increases the electron deficiency of the aromatic system due to the inductive electron-withdrawing nature of the bromine atom. mdpi.comnih.gov This enhanced electrophilicity can increase the reactivity of the ring toward certain reactions, such as aromatic nucleophilic substitution, under specific conditions. mdpi.comnih.gov

Compound Index

Derivatization and Scaffold Modification Studies

Synthesis of Novel Thiazole (B1198619) Derivatives from 5-Bromo-2-(bromomethyl)-1,3-thiazole

The dual reactivity of this compound has been exploited to generate a diverse library of thiazole derivatives. These synthetic strategies include the formation of extended conjugated systems, the introduction of various functional groups, and the construction of multi-heterocyclic frameworks.

The synthesis of thiazole-based stilbene (B7821643) analogs, which are compounds known for their potential as DNA topoisomerase IB inhibitors, can be achieved using this compound as a key intermediate. nih.gov The synthetic route typically involves a Wittig or Wittig-Horner reaction.

The initial step involves the reaction of this compound with a phosphine, such as triphenylphosphine, to form a phosphonium salt. This salt is then treated with a base to generate a phosphonium ylide. The ylide subsequently reacts with a substituted benzaldehyde in a Wittig reaction to yield the desired stilbene analog. youtube.comnih.gov The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, leading to the formation of a betaine intermediate, which then collapses to form the alkene and a phosphine oxide byproduct. youtube.com

A similar approach, the Horner-Wadsworth-Emmons reaction, can also be employed, which often provides better yields and selectivity for the E-isomer of the stilbene. nih.gov In this case, the bromomethyl group is first converted to a phosphonate (B1237965) ester, which is then deprotonated to form a carbanion that reacts with the aldehyde.

A variety of stilbene analogs can be synthesized by varying the substituents on the benzaldehyde. This modular approach allows for the systematic exploration of structure-activity relationships. nih.gov

Table 1: Examples of Thiazole-Based Stilbene Analogs

| Starting Material | Reagents | Product | Reference |

|---|

The highly reactive bromomethyl group at the 2-position of the thiazole ring serves as an excellent electrophilic site for nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse libraries of thiazole derivatives.

The reaction of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles with various S, O, and N-nucleophiles has been demonstrated as a selective method for the synthesis of 5-methylfunctionalized derivatives. researchgate.net This reactivity can be extrapolated to this compound, where the bromomethyl group can readily react with nucleophiles such as thiols, alcohols, and amines to introduce new functionalities.

For instance, reaction with thiols would yield thioether derivatives, while reaction with alcohols or phenols would lead to the formation of ethers. Similarly, primary and secondary amines can be used to introduce amino groups, which can be further functionalized. These reactions significantly expand the chemical space accessible from this versatile building block.

The reactivity of the bromomethyl group can also be harnessed to construct more complex multi-heterocyclic systems. By reacting this compound with bifunctional nucleophiles or other heterocyclic precursors, fused and linked heterocyclic systems can be synthesized.

For example, α-bromoketone derivatives of thiazoles, which are structurally similar to this compound, have been used to synthesize a variety of fused heterocyclic systems. nih.gov The reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives has been shown to yield di-, tri-, and tetrathiazole moieties. nih.govmdpi.commdpi.com These reactions typically proceed through a condensation reaction followed by cyclization to form the new heterocyclic ring.

Similarly, the reaction of 5-bromo-2-(bromoacetyl)-thiophene with various bi-nucleophilic reagents has been used to prepare bridged nitrogen heterocycles. researchgate.net These synthetic strategies can be adapted to this compound to create a wide range of novel multi-heterocyclic compounds with potential biological activities.

Design and Development of Thiazole-Based Scaffolds for Specialized Applications

The unique structural features of this compound make it a valuable precursor for the design and development of specialized molecular scaffolds. These scaffolds can be tailored for specific applications by modifying the thiazole core and introducing desired physicochemical properties.

Thiazoline (B8809763) and thiazole derivatives are integral components of numerous natural products and pharmaceuticals. nih.gov While the direct synthesis of thiazolines from this compound is not explicitly detailed in the provided search results, the general synthetic strategies for thiazolines can be applied. Thiazoles are often synthesized by the condensation of α-haloketones with thioamides (the Hantzsch thiazole synthesis). nih.gov Thiazolines can be seen as partially reduced forms of thiazoles.

A common route to thiazolines involves the reaction of thioamides with compounds containing a leaving group adjacent to a double bond. nih.govresearchgate.net It is conceivable that this compound could be chemically modified to introduce a suitable functional group that could then participate in a cyclization reaction to form a thiazoline ring fused or linked to the initial thiazole core.

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. analis.com.my Thiazole hybrids have been extensively explored for their potential to exhibit enhanced biological activities and improved physicochemical properties. researchgate.netnih.gov

This compound can serve as a versatile building block for the synthesis of such hybrids. The bromomethyl group can be used as a linker to attach other heterocyclic or carbocyclic moieties. For example, the synthesis of thiazole-linked triazoles has been reported through the cyclization of a precursor with phenacyl bromides. nih.gov This approach could be adapted to link a triazole or other heterocyclic ring to the 2-position of the 5-bromothiazole (B1268178) core.

The introduction of different structural motifs can modulate the lipophilicity, solubility, and electronic properties of the resulting hybrid molecule, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. The diverse biological activities reported for thiazole derivatives, including antibacterial, antifungal, and anticancer properties, make the exploration of their hybrids a promising area of research. analis.com.myorientjchem.org

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound is intrinsically linked to its structural and electronic properties. The thiazole ring, an aromatic heterocycle, possesses a unique distribution of electron density that influences the reactivity of its substituents. The presence of a nitrogen atom at position 3 and a sulfur atom at position 1 leads to a degree of electron deficiency at the C2, C4, and C5 positions. Specifically, the C2 position is known to be the most electron-deficient and, therefore, susceptible to nucleophilic attack. Conversely, the C5 position is considered relatively more electron-rich, making it a primary site for electrophilic substitution.

Impact of Substituents on Chemical Reactivity Profiles

The introduction of substituents onto the this compound scaffold can significantly alter its chemical reactivity. The nature and position of these substituents dictate the electronic and steric environment of the molecule, thereby influencing the rates and pathways of its reactions.

Influence of Substituents on Nucleophilic Substitution at the Bromomethyl Group:

The primary reaction pathway for the bromomethyl group is nucleophilic substitution. The rate of this reaction is highly sensitive to the electronic effects of substituents on the thiazole ring.

Electron-withdrawing groups (EWGs) , such as nitro (-NO(_2)) or cyano (-CN) groups, when placed on the thiazole ring (e.g., at the C4 position), are expected to enhance the electrophilicity of the carbon atom in the bromomethyl group. This is due to the inductive withdrawal of electron density from the ring, which in turn pulls electron density away from the CH(_2)Br moiety. This increased positive character at the carbon center makes it a more favorable target for nucleophilic attack, thus accelerating the rate of S(_N)2 reactions. For instance, in related 2-halogeno-5-nitrothiazoles, the presence of the nitro group significantly enhances the reactivity towards nucleophiles.

Electron-donating groups (EDGs) , such as methyl (-CH(_3)) or methoxy (-OCH(_3)) groups, at the C4 position would have the opposite effect. By pushing electron density into the thiazole ring, these groups would decrease the electrophilicity of the bromomethyl carbon, thereby slowing down the rate of nucleophilic substitution.

The following interactive table summarizes the expected qualitative impact of various substituents at the C4 position on the rate of nucleophilic substitution at the 2-(bromomethyl) group.

| Substituent at C4 | Electronic Effect | Expected Impact on S(_N)2 Rate at CH(_2)Br |

| -NO(_2) | Strong Electron-Withdrawing | Significant Increase |

| -CN | Moderate Electron-Withdrawing | Increase |

| -Cl | Weak Electron-Withdrawing (Inductive) | Slight Increase |

| -H | Reference | Baseline |

| -CH(_3) | Weak Electron-Donating | Slight Decrease |

| -OCH(_3) | Strong Electron-Donating (Resonance) | Decrease |

Reactivity of the 5-Bromo Substituent:

The bromine atom at the C5 position is generally less reactive towards nucleophilic aromatic substitution compared to halogens at the C2 position due to the higher electron density at C5. However, its reactivity can be influenced by the nature of other substituents. While direct nucleophilic displacement of the 5-bromo group is challenging, it can be activated under certain conditions or participate in metal-catalyzed cross-coupling reactions.

Investigations into Electronic and Steric Effects of Substituents

A deeper understanding of the structure-reactivity relationships in this compound derivatives requires a detailed analysis of the electronic and steric effects exerted by substituents.

Electronic Effects:

The electronic influence of a substituent can be dissected into inductive and resonance effects. These effects alter the electron distribution within the thiazole ring and, consequently, the reactivity of the functional groups attached to it.

Inductive Effects: These are transmitted through the sigma bonds and are dependent on the electronegativity of the substituent. For example, a fluorine atom at the C4 position would exert a strong electron-withdrawing inductive effect, increasing the reactivity of the bromomethyl group towards nucleophiles.

The Hammett equation provides a quantitative framework for correlating the electronic effects of meta- and para-substituents in aromatic systems with reaction rates and equilibrium constants. While not directly applied to the thiazole system in the available literature for this specific compound, the principles of Hammett plots can be extrapolated. A positive rho ((\rho)) value in a Hammett plot for the nucleophilic substitution at the bromomethyl group would indicate that the reaction is favored by electron-withdrawing substituents, which stabilize the developing negative charge in the transition state.

The following interactive table outlines the expected electronic effects of hypothetical substituents at the C4 position and their predicted influence on the reactivity of the 2-(bromomethyl) group.

| Substituent at C4 | Inductive Effect | Resonance Effect | Overall Electronic Effect on C2-CH(_2)Br Reactivity |

| -CF(_3) | Strong -I | None | Strong Activation |

| -COCH(_3) | Moderate -I | Moderate -R | Activation |

| -OH | Strong -I | Strong +R | Deactivation (Resonance dominates) |

| -NH(_2) | Moderate -I | Strong +R | Strong Deactivation (Resonance dominates) |

Steric Effects:

Steric hindrance plays a crucial role in determining the accessibility of the reactive centers to incoming reagents.

Steric Hindrance at the Bromomethyl Group: Bulky substituents at the C4 position can sterically hinder the approach of a nucleophile to the bromomethyl group, thereby slowing down the rate of S(_N)2 reactions. For example, a tert-butyl group at C4 would create significant steric crowding around the reaction center, making it difficult for even small nucleophiles to attack.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For "5-Bromo-2-(bromomethyl)-1,3-thiazole," both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, are employed to map the complete atomic framework.

The ¹H NMR spectrum of "this compound" is expected to be relatively simple, displaying two key signals corresponding to the proton on the thiazole (B1198619) ring and the protons of the bromomethyl group.

Thiazole Ring Proton (H-4): The proton at the 4-position of the thiazole ring is anticipated to appear as a singlet in the aromatic region of the spectrum. Its chemical shift will be influenced by the electron-withdrawing effects of the adjacent sulfur atom and the bromine atom at the 5-position. Based on analogous structures, this signal is predicted to be in the range of δ 7.5-8.0 ppm.

Bromomethyl Protons (-CH₂Br): The two protons of the bromomethyl group attached to the 2-position of the thiazole ring will also appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. The electronegative bromine atom will deshield these protons, causing them to resonate downfield, likely in the range of δ 4.6-5.0 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-4 (Thiazole Ring) | 7.5 - 8.0 | Singlet (s) |

| -CH₂Br (Bromomethyl Group) | 4.6 - 5.0 | Singlet (s) |

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For "this compound," four distinct signals are expected, corresponding to the three carbon atoms of the thiazole ring and the one carbon of the bromomethyl substituent.

C-2 (Thiazole Ring): This carbon is attached to the nitrogen atom and the bromomethyl group. It is expected to be the most downfield of the thiazole carbons due to the influence of the heteroatoms.

C-4 (Thiazole Ring): This carbon is bonded to a hydrogen atom and is adjacent to the sulfur atom.

C-5 (Thiazole Ring): This carbon is directly bonded to a bromine atom, which will significantly influence its chemical shift through a combination of inductive and heavy-atom effects.

-CH₂Br Carbon: The carbon of the bromomethyl group will appear in the aliphatic region of the spectrum, with its chemical shift influenced by the attached bromine atom.

Based on data from the isomer 2-Bromo-5-(bromomethyl)thiazole, where the carbon signals appear at δ 141.92, 139.80, 137.39, and 22.37 ppm, a predictive assignment can be made. chemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~150 - 160 |

| C-4 | ~140 - 145 |

| C-5 | ~115 - 125 |

| -CH₂Br | ~25 - 35 |

To definitively establish the connectivity within the "this compound" molecule, advanced 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. In this specific molecule, no cross-peaks would be expected in a COSY spectrum as the thiazole proton and the bromomethyl protons are isolated spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HMQC or HSQC spectrum would show a cross-peak connecting the ¹H signal of the H-4 proton to the ¹³C signal of the C-4 carbon, and another cross-peak linking the ¹H signal of the -CH₂Br protons to the ¹³C signal of the -CH₂Br carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. An HMBC spectrum would be particularly useful in confirming the substitution pattern. For instance, the protons of the -CH₂Br group would be expected to show a correlation to the C-2 carbon of the thiazole ring. The H-4 proton would likely show correlations to the C-2 and C-5 carbons.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The molecular formula for "this compound" is C₄H₃Br₂NS. The presence of two bromine atoms gives rise to a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. miamioh.edu This results in a distinctive pattern for the molecular ion peak (M⁺) in the mass spectrum, with peaks at M, M+2, and M+4, with relative intensities of approximately 1:2:1.

| Isotopologue | Calculated Exact Mass | Relative Abundance |

|---|---|---|

| C₄H₃⁷⁹Br₂NS | 254.8350 | ~50% |

| C₄H₃⁷⁹Br⁸¹BrNS | 256.8330 | 100% |

| C₄H₃⁸¹Br₂NS | 258.8309 | ~50% |

Electron Ionization (EI) mass spectrometry involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For "this compound," several key fragmentation pathways can be predicted.

A primary fragmentation would likely be the loss of a bromine radical from the bromomethyl group, as the C-Br bond is relatively weak and its cleavage leads to a stable thiazolyl-methyl cation. Another probable fragmentation is the loss of the entire bromomethyl radical. Subsequent fragmentations could involve the cleavage of the thiazole ring itself. The presence of two bromine atoms would also be evident in the isotopic patterns of the fragment ions.

Predicted Fragmentation Pathways:

[M]⁺˙ → [M - Br]⁺ + Br˙: Loss of a bromine radical from the bromomethyl group.

[M]⁺˙ → [M - CH₂Br]⁺ + ˙CH₂Br: Loss of the bromomethyl radical.

[M]⁺˙ → [C₃H₂BrNS]⁺ + CBrH˙: Ring fragmentation.

The analysis of these fragments provides conclusive evidence for the presence and location of the substituents on the thiazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. compoundchem.com Chemical bonds vibrate at characteristic frequencies, and when exposed to IR radiation, they absorb energy at frequencies corresponding to their natural vibrational modes. masterorganicchemistry.com This results in an IR spectrum, a plot of absorption versus wavenumber, which serves as a molecular fingerprint. For this compound, IR spectroscopy is instrumental in confirming the presence of the thiazole ring and the bromo and methyl substituents.

Characteristic Vibrational Frequencies of the Thiazole Ring

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, exhibits several characteristic vibrational bands in the IR spectrum. cdnsciencepub.com While the exact positions of these bands can be influenced by substitution patterns, general regions of absorption are well-documented for thiazole derivatives. cdnsciencepub.com The primary vibrations include ring stretching, in-plane C-H bending, and ring breathing modes. cdnsciencepub.comcdnsciencepub.com Heteroaromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. tsijournals.com

The table below summarizes the typical IR absorption ranges for the thiazole ring.

| Vibrational Mode | Characteristic Frequency Range (cm⁻¹) | References |

| Ring Stretching | 1640-1335 | cdnsciencepub.com |

| C=N Stretching | 1570-1490 | tsijournals.com |

| C-N Stretching | 1385-1266 | tsijournals.com |

| C-H In-Plane Deformation | 1300-1110 | cdnsciencepub.com |

| Ring Breathing/Skeletal | 1160-930 | cdnsciencepub.comcdnsciencepub.com |

| C-H Out-of-Plane Deformation | 900-640 | cdnsciencepub.com |

This is an interactive data table. Users can sort and filter the data as needed.

Detection of Bromine and Methyl Substituents

The substituents on the thiazole ring, specifically the bromine atom at position 5 and the bromomethyl group at position 2, also give rise to distinct absorptions in the IR spectrum.

The bromomethyl group (-CH₂Br) has several characteristic vibrations. The C-H stretching vibrations of the methylene (B1212753) (-CH₂) group typically appear in the 3000-2850 cm⁻¹ range. docbrown.info More diagnostically, the C-Br stretching vibration produces a strong absorption in the lower frequency "fingerprint" region of the spectrum. For bromoalkanes, this band is generally found between 750 and 500 cm⁻¹. docbrown.info The bromine atom attached directly to the thiazole ring (C5-Br) will also have a C-Br stretching vibration in a similar region, though its exact frequency can be affected by the aromaticity of the ring.

The table below details the expected vibrational frequencies for the substituents.

| Functional Group | Vibrational Mode | Characteristic Frequency Range (cm⁻¹) | References |

| Bromomethyl (-CH₂Br) | C-H Stretching | 2975-2845 | docbrown.info |

| Bromomethyl (-CH₂Br) | C-H Bending/Deformation | 1480-1270 | docbrown.info |

| C-Br Bond | C-Br Stretching | 750-500 | docbrown.info |

This is an interactive data table. Users can sort and filter the data as needed.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov The technique involves directing an X-ray beam onto a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, a detailed electron density map can be generated, from which the exact positions of all atoms in the molecule can be determined. nih.gov

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous information about its molecular geometry, conformation, and intermolecular interactions in the solid state. However, based on a thorough review of the available scientific literature, specific experimental X-ray crystallography data for this compound has not been publicly reported. Therefore, the following sections describe the type of information that would be obtained from such an analysis.

Precise Bond Lengths and Angles Analysis

An X-ray crystal structure would provide highly accurate measurements of all bond lengths and bond angles within the this compound molecule, typically with uncertainties of a few thousandths of an Ångstrom and a few tenths of a degree, respectively. nih.gov This data would allow for a detailed examination of the thiazole ring's geometry, confirming its planarity and showing how the substituents affect the internal bond angles and lengths. For instance, the C-S, C-N, C=N, and C-C bond lengths within the ring could be compared to those of unsubstituted thiazole to quantify the electronic effects of the bromine and bromomethyl groups. Similarly, the C-Br bond lengths (for both the ring and the methyl group) and the bond angles around the substituted carbon atoms (C2 and C5) would be precisely defined.

Conformational Analysis and Packing Arrangements

X-ray crystallography would reveal the preferred conformation of the bromomethyl group relative to the plane of the thiazole ring. The analysis would determine the torsion angle (dihedral angle) between the C5-C2 bond of the ring and the C2-C(methyl) bond, indicating whether the substituent is oriented in or out of the ring's plane.

Furthermore, the analysis would elucidate the crystal packing, which is the arrangement of individual molecules in the unit cell. This includes identifying any significant intermolecular interactions, such as halogen bonding (involving the bromine atoms), C-H···N, or C-H···S hydrogen bonds, which govern the stability and physical properties of the crystal. researchgate.net The way molecules stack and interact provides crucial insight into the forces that control the solid-state structure.

Computational and Theoretical Chemistry Investigations

Reaction Mechanism Elucidation through Computational Modeling

Solvation Effects on Reaction Thermodynamics and Kinetics

There is no available research data from computational studies detailing the influence of different solvents on the reaction thermodynamics and kinetics involving 5-bromo-2-(bromomethyl)-1,3-thiazole. Theoretical models, such as the Polarizable Continuum Model (PCM) or the SMx solvent model family, have not been specifically applied to this compound in published literature to determine how solvent polarity or explicit solvent interactions would affect transition states or reaction energy profiles.

Spectroscopic Property Prediction and Correlation with Experimental Data

Detailed computational predictions of the spectroscopic properties of this compound and their correlation with experimental data are not found in current research.

Computational NMR Chemical Shift Predictions

No dedicated studies presenting computationally predicted Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms of this compound are available. Such studies would typically employ methods like Gauge-Including Atomic Orbital (GIAO) within a Density Functional Theory (DFT) framework, but these have not been reported for this specific molecule.

Simulated IR Spectra and Vibrational Analysis

Similarly, there is a lack of published research on the simulated Infrared (IR) spectra and detailed vibrational mode analysis for this compound. Computational frequency calculations, which are instrumental in assigning experimental IR absorption bands to specific molecular vibrations (e.g., C-H stretches, C=N stretches, C-Br vibrations), have not been documented for this compound.

Intermolecular Interactions and Molecular Recognition Studies (Computational Focus)

Theoretical examinations of the intermolecular forces governing the molecular recognition and crystal packing of this compound are absent from the scientific literature.

Hydrogen Bonding Networks and Their Influence on Structure

There are no computational studies that analyze potential hydrogen bonding networks involving this compound. The molecule itself lacks classical hydrogen bond donors, but it could act as an acceptor. However, no theoretical investigations into these potential interactions or their influence on the compound's structure have been published.

Pi-Stacking and Other Non-Covalent Interactions

The potential for π-stacking interactions involving the thiazole (B1198619) ring or other non-covalent forces, such as halogen bonding (involving the bromine atoms), has not been computationally explored for this compound in the available literature.

Perspectives and Future Directions in 5 Bromo 2 Bromomethyl 1,3 Thiazole Research

Untapped Synthetic Potential and Novel Reaction Discovery

The unique electronic and structural characteristics of the thiazole (B1198619) ring, combined with the two reactive bromine centers, make 5-Bromo-2-(bromomethyl)-1,3-thiazole a compelling substrate for discovering novel chemical transformations.

Exploration of Catalytic Transformations

The presence of two distinct C-Br bonds suggests significant potential for selective catalytic transformations. Future research is likely to focus on leveraging modern catalytic systems to functionalize the molecule with high precision, which has been a successful strategy for related halogenated heterocycles. researchgate.netnih.gov

Key areas for exploration include:

Selective Cross-Coupling Reactions: Developing catalytic systems (e.g., Palladium, Nickel, or Copper-based) that can selectively activate either the C5-Br bond or the C2-CH2Br bond is a primary objective. This would allow for the stepwise and controlled introduction of different functional groups. For instance, a Suzuki or Stille coupling could be employed to form a C-C bond at the C5 position, followed by a separate catalytic reaction at the bromomethyl group.

C-H Activation: Transition metal-catalyzed C-H activation presents another frontier. researchgate.net While the molecule has two bromine atoms as synthetic handles, direct functionalization of the C4-H bond could provide an alternative and more atom-economical route to tri-substituted thiazole derivatives.

Dual-Catalysis Systems: The development of orthogonal catalytic cycles that can simultaneously or sequentially modify both bromine sites in a one-pot fashion would represent a significant advancement in synthetic efficiency.

| Catalytic Method | Potential Application on this compound | Desired Outcome |

| Suzuki Cross-Coupling | Reaction at the C5-Br position with arylboronic acids. nih.gov | Synthesis of 5-aryl-2-(bromomethyl)-1,3-thiazole derivatives. |

| Stille Cross-Coupling | Reaction at the C5-Br position with organostannanes. researchgate.net | Introduction of various organic moieties at the C5 position. |

| Sonogashira Coupling | Palladium/copper-catalyzed reaction at the C5-Br position with terminal alkynes. | Formation of 5-alkynylthiazole derivatives for materials science. |

| Buchwald-Hartwig Amination | Palladium-catalyzed amination at the C5-Br position. | Synthesis of 5-aminothiazole derivatives. |

Development of Asymmetric Synthesis Methodologies

The synthesis of chiral molecules is a cornerstone of modern medicinal and materials chemistry. While this compound is achiral, its bromomethyl group is an excellent electrophilic site for reactions with chiral nucleophiles or for the development of asymmetric catalytic transformations.

Future research directions could include:

Asymmetric Nucleophilic Substitution: The reaction of the C2-bromomethyl group with chiral nucleophiles (e.g., chiral amines, alcohols, or thiols) can generate a wide array of enantiomerically enriched thiazole derivatives.

Catalytic Asymmetric Alkylation: Employing phase-transfer catalysis or organocatalysis could enable the asymmetric alkylation of prochiral nucleophiles using this compound as the electrophile.

Derivatization into Chiral Ligands: The thiazole nitrogen and other potential donor atoms introduced through substitution could be used to design novel chiral ligands for asymmetric catalysis, a strategy that has been explored for other heterocyclic systems.

Integration into Advanced Material Science Applications

Thiazole-containing compounds are known to exhibit interesting electronic and photophysical properties, making them attractive components for advanced materials. northwestern.eduresearchgate.net this compound serves as an ideal precursor for creating complex architectures for materials science applications.

Precursor for Optoelectronic Materials (e.g., Non-Linear Optical Properties)

Organic compounds with significant non-linear optical (NLO) properties are crucial for applications in telecommunications, optical data storage, and laser technology. tandfonline.comnih.gov Thiazole rings are effective at mediating charge transfer, a key feature for NLO activity. acs.org

The structure of this compound allows for the strategic installation of electron-donating and electron-accepting groups to create "push-pull" systems, which are known to enhance NLO response.

| Strategy | Implementation using this compound | Target Property |

| Donor-π-Acceptor (D-π-A) Systems | Sequential substitution: an electron-donating group (e.g., -NR2) at the C5 position and an electron-accepting group (e.g., -CN, -NO2) attached via the C2-methyl position. The thiazole ring acts as the π-bridge. | Enhanced second-order (β) and third-order (γ) hyperpolarizability. tandfonline.comnih.gov |

| Quinoidal Structures | Use as a building block for quinoidal thiazole derivatives, which have shown exceptional electron-withdrawing capacity and narrow bandgaps suitable for shortwave infrared applications. acs.org | Tunable energy levels and narrow optical bandgaps. |

Development of Functional Polymers Incorporating Thiazole Moieties

Conjugated polymers containing heterocyclic units are at the forefront of research in organic electronics, finding use in organic thin-film transistors (OTFTs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netnorthwestern.edu The thiazole moiety is a valuable component due to its electron-deficient nature and ability to promote planar backbones, facilitating intermolecular π-stacking and efficient charge transport. northwestern.edu

This compound is a prime candidate as a monomer for polymerization. Its difunctionality allows it to be incorporated into polymer chains through various polymerization techniques.

Polycondensation Reactions: The two bromine atoms can participate in cross-coupling polymerization reactions (e.g., Suzuki or Stille polycondensation) with appropriate di-functional co-monomers (e.g., aryldiboronic acids or aryldistannanes).

Grafting onto Polymer Backbones: The reactive bromomethyl group can be used to graft thiazole units onto existing polymer chains, thereby modifying the properties of commodity polymers.

Theoretical Advancement and Predictive Modeling for Thiazole Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding molecular properties and predicting reactivity. nih.gov Applying these methods to this compound and its derivatives can accelerate research and guide experimental efforts.

Future theoretical studies could focus on:

Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways for catalytic transformations to understand the origins of selectivity (C5-Br vs. C2-CH2Br) and to design more efficient catalysts.

Prediction of Electronic Properties: Calculating frontier molecular orbital (FMO) energies (HOMO/LUMO), bandgaps, and molecular electrostatic potential (MEP) maps to predict the electronic and charge-transport properties of novel materials derived from this thiazole building block. northwestern.edunih.gov

Modeling NLO Properties: Using computational approaches like the finite field (FF) method to calculate the hyperpolarizabilities (β and γ) of newly designed D-π-A systems, allowing for the in-silico screening of promising NLO candidates before undertaking complex synthesis. tandfonline.com

| Computational Method | Research Application for Thiazole Systems | Predicted Parameter |

| Density Functional Theory (DFT) | Optimization of molecular geometry and prediction of reactivity. nih.gov | HOMO/LUMO energies, molecular electrostatic potential, reaction energies. |

| Time-Dependent DFT (TD-DFT) | Simulation of UV-vis absorption spectra and electronic transitions. nih.gov | Maximum absorption wavelengths (λmax), oscillator strengths. |

| Finite Field (FF) Approach | Calculation of non-linear optical properties. tandfonline.com | First (β) and third-order (γ) hyperpolarizabilities. |

Development of Advanced Computational Models for Thiazole Reactivity

The reactivity of the thiazole ring is complex, influenced by the interplay of its heteroatoms. numberanalytics.com Advanced computational methods are becoming indispensable for predicting and understanding these properties. Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties, stability, and potential reaction pathways of thiazole derivatives. rsc.orgresearchgate.net

These computational studies can provide deep insights into structure-activity relationships. rsc.org For instance, DFT calculations can elucidate molecular orbital energies (such as HOMO and LUMO), which are crucial for predicting chemical stability and reactivity. researchgate.net By modeling the reaction of this compound with various nucleophiles, researchers can predict reaction outcomes and optimize conditions, thereby accelerating the synthesis of novel compounds. Molecular docking simulations further allow for the prediction of binding interactions between thiazole derivatives and biological targets, guiding the design of more potent molecules. rsc.org

An interesting parallel can be drawn from the computational analysis of 2-bromomethyl-1,3-thiaselenole, a related heterocyclic compound. Studies revealed that its unique reactivity in nucleophilic substitution reactions is governed by the formation of an intermediate seleniranium cation, which presents three distinct electrophilic centers for nucleophilic attack. nih.gov Advanced computational models could explore whether a similar bromonium or sulfonium (B1226848) intermediate influences the reactivity of this compound, providing a more profound understanding of its chemical behavior.

Table 1: Application of Computational Methods in Thiazole Research

| Computational Method | Application in Thiazole Chemistry | Research Insights |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic properties, molecular orbitals (HOMO/LUMO), and reaction energetics. rsc.orgresearchgate.net | Predicts chemical reactivity, stability, and electrochemical characteristics of novel thiazole derivatives. researchgate.netnih.gov |

| Molecular Docking | Simulation of binding interactions between thiazole ligands and biological targets (e.g., proteins, enzymes). rsc.org | Elucidates binding affinity and modes of action, guiding the design of targeted therapeutic agents. rsc.org |

| Quantum Chemical Calculations | Investigation of complex reaction pathways and intermediate structures. nih.gov | Supports experimental findings and helps in developing regioselective synthesis of reaction products. nih.gov |

| Molecular Dynamics (MD) Simulations | Assessment of the stability and molecular interactions of docked ligand-protein complexes over time. nih.gov | Provides insights into the dynamic behavior and stability of thiazole derivatives within biological systems. nih.gov |

Machine Learning Approaches in Thiazole Chemical Space Exploration

The concept of "chemical space"—the vast ensemble of all possible molecules—is estimated to contain upwards of 10^60 compounds, making exhaustive exploration impossible. skoltech.ru Machine learning (ML) and deep learning offer powerful tools to navigate this space efficiently. skoltech.runih.govresearchgate.net These approaches can be trained on existing databases of known thiazole compounds to learn the underlying relationships between their structures and properties. nih.gov

Interdisciplinary Research Opportunities

Chemical Biology Interface (e.g., Chemical Probe Development)

The thiazole nucleus is a privileged scaffold found in numerous biologically active compounds. lifechemicals.comnih.gov The inherent reactivity of this compound, particularly the bromomethyl group, makes it an excellent starting point for developing chemical probes. These probes are specialized small molecules used to study biological systems.

For example, the thiazole ring is a component of fluorescent dyes like Thiazole Orange, which are used as "light-up" probes for nucleic acids. lifechemicals.com The reactive handle on this compound could be used to attach it to other molecules of interest, such as peptides, proteins, or other small molecules, to create targeted probes for imaging or affinity-based proteomics. The development of such probes would enable researchers to investigate the roles of specific biomolecules in cellular processes, contributing to a deeper understanding of biology and disease. nih.gov The broad spectrum of biological activities associated with thiazole derivatives, including anticancer and antimicrobial effects, provides a strong rationale for developing probes to elucidate their mechanisms of action. nih.govrsc.org

Green Chemistry Applications in Thiazole Synthesis

Traditional methods for synthesizing heterocyclic compounds often rely on hazardous reagents and generate significant chemical waste. nih.gov Green chemistry focuses on developing more sustainable and environmentally benign synthetic routes. nih.govresearchgate.net The synthesis of thiazole derivatives is an active area for the application of these principles.

Recent advancements have focused on several key areas of green chemistry:

Microwave and Ultrasound Irradiation: These techniques can significantly reduce reaction times and improve yields, often under solvent-free conditions. bepls.com For instance, trisubstituted thiazoles can be synthesized in high yields using microwave-assisted multicomponent reactions. bepls.com

Green Solvents: Replacing conventional volatile organic compounds with greener alternatives like water or polyethylene (B3416737) glycol (PEG) minimizes environmental impact. bepls.com Catalyst-free synthesis of 2-aminothiazoles has been successfully achieved in PEG-400. bepls.com

Reusable Catalysts: The development of recyclable catalysts, such as silica-supported tungstosilisic acid or biopolymer-based hydrogels, aligns with green chemistry principles by reducing waste and catalyst consumption. bepls.commdpi.com These catalysts have been used effectively in one-pot, multicomponent reactions to produce thiazole derivatives in high yields. mdpi.comacs.org

These sustainable methodologies offer scalable, cost-effective, and environmentally friendly pathways for producing thiazole derivatives. nih.govresearchgate.net Applying these green principles to the synthesis of this compound and its downstream products represents a significant and valuable future research direction.

Table 2: Examples of Green Synthesis Methods for Thiazole Derivatives

| Green Method | Catalyst/Solvent | Reactants | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Microwave Irradiation | Catalyst-free / H₂O | Arylglyoxals, 1,3-dicarbonyls, thioamides | Trisubstituted thiazoles | Good to very good | bepls.com |

| Ultrasonic Irradiation | Silica supported tungstosilisic acid | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea (B124793), benzaldehydes | Hantzsch thiazole derivatives | 79-90 | bepls.com |

| Green Catalyst | Terephthalohydrazide chitosan (B1678972) hydrogel (TCs) | 2-(2-oxo-1,2-diphenylethylidene) hydrazine-1-carbothio-amide, α-haloketones | Thiazole derivatives | High | mdpi.com |

| Green Solvent | Polyethylene glycol (PEG-400) | α-diazoketones, thiourea | 2-aminothiazoles | 87-96 | bepls.com |

| Catalyst-free | Water | Dithiocarbamates, α-halocarbonyls | 4-substituted- 2-(alkylsulfanyl)thiazoles | 75-90 | bepls.com |

Q & A

Q. What are the recommended synthetic routes for 5-bromo-2-(bromomethyl)-1,3-thiazole, and how do reaction conditions influence yield?

The synthesis of brominated thiazoles typically involves nucleophilic substitution or cyclization reactions. For analogs like 5-bromo-2-(chloromethyl)-1,3-thiazole, a common approach employs halogenation of preformed thiazole rings using brominating agents (e.g., NBS or Br₂) under controlled temperatures (0–25°C) in solvents like CHCl₃ or DCM . Optimization of stoichiometry (e.g., excess Br₂) and reaction time (24–48 hours) is critical to avoid over-bromination. Yield improvements (60–80%) are achievable via phase-transfer catalysis (e.g., K₂CO₃) . Characterization via ¹H/¹³C NMR and mass spectrometry is essential to confirm regioselectivity .

Q. How can researchers verify the structural integrity of this compound?

X-ray crystallography is the gold standard for structural confirmation. For example, crystallographic studies of related compounds (e.g., 1-(5-bromo-4-phenyl-1,3-thiazol-2-yl)pyrrolidin-2-one) reveal dihedral angles between thiazole and substituent rings (e.g., 36.69°), validating spatial arrangements . Alternative methods include:

- NMR : Distinct chemical shifts for bromomethyl protons (δ ~4.5–5.0 ppm) and thiazole ring protons (δ ~7.0–8.5 ppm) .

- HPLC-MS : To assess purity (>95%) and molecular ion peaks (e.g., m/z 212.5 for C₄H₃Br₂NS) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The bromine atoms at positions 2 and 5 create distinct reactivity:

- Position 2 (bromomethyl) : Undergoes Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ (1–5 mol%) and K₂CO₃ in THF/H₂O (80°C, 12h) . Steric hindrance from the methyl group may reduce coupling efficiency.

- Position 5 (bromine) : Participates in Buchwald-Hartwig amination with secondary amines (e.g., morpholine) using CuI/L-proline catalysis (DMF, 100°C) . Electron-withdrawing thiazole rings enhance electrophilicity here.

Conflicting data: Some studies report lower yields (<50%) for position 5 due to competing side reactions, necessitating microwave-assisted protocols to improve efficiency .

Q. What computational strategies can predict the biological activity of this compound derivatives?

- Docking studies : Molecular docking (e.g., AutoDock Vina) with target proteins (e.g., HSV-1 thymidine kinase) can predict binding affinities. For example, analogs like 5-bromo-3-methyl-4-nitro-1,2-thiazole show anti-HIV activity via π-π interactions with viral protease active sites .

- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with antimicrobial activity. Thiazole derivatives with electron-deficient rings exhibit enhanced reactivity toward bacterial enzymes .

Q. How can researchers resolve contradictions in reported spectroscopic data for brominated thiazoles?

Discrepancies in NMR or IR spectra often arise from solvent effects or impurities. For example:

- Solvent polarity : CDCl₃ vs. DMSO-d₆ shifts proton signals by 0.1–0.3 ppm .

- Impurity profiling : Use LC-MS to detect trace byproducts (e.g., debrominated species).

- Cross-validation : Compare with crystallographic data (e.g., bond lengths/angles) to confirm assignments .

Methodological Guidance

Q. What are best practices for optimizing reaction conditions in thiazole functionalization?

- DoE (Design of Experiments) : Systematically vary catalysts (e.g., Pd vs. Cu), solvents (polar aprotic vs. ethers), and temperatures to identify optimal parameters .

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., bromomethyl-thiazole adducts) .

- Scale-up considerations : Replace hazardous solvents (e.g., CHCl₃) with biodegradable alternatives (e.g., 2-MeTHF) without compromising yield .

Q. How can researchers leverage computational reaction design for novel derivatives?

ICReDD’s integrated approach combines quantum chemical calculations (e.g., Gaussian) with machine learning to predict feasible reaction pathways. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.